

Bisaniline P: Structural Architectures & Material Applications in Pharma

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Compound of Interest

Compound Name: *Bisaniline P*

CAS No.: 2716-10-1

Cat. No.: B1661935

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An In-Depth Technical Guide for Research & Development[1]

Executive Summary

Bisaniline P (4,4'-(1,4-Phenylenediisopropylidene)bisaniline; CAS 2716-10-1) is a high-performance aromatic diamine monomer.[1][2] Distinct from its meta-isomer (Bisaniline M), the para-substituted **Bisaniline P** offers superior structural rigidity and thermal stability, making it a critical precursor in the synthesis of medical-grade polyimides, polyureas, and epoxy matrices. [1]

For drug development professionals, **Bisaniline P** is not merely a polymer building block; it is a privileged scaffold for engineering chemically inert, sterilization-resistant materials used in bioprocessing (filtration membranes), medical devices (catheters, implants), and potentially as a rigid linker in antibody-drug conjugate (ADC) spacer chemistry.[1]

Part 1: Chemical Identity & Structural Analysis

Structural Architecture

Bisaniline P consists of a central benzene ring flanked by two isopropylidene bridges, each connecting to a terminal 4-aminophenyl group.^[1] This "dumbbell" configuration imparts unique steric properties:

- **Rigidity:** The central phenylene ring prevents free rotation, contributing to high glass transition temperatures () in derived polymers.^[1]
- **Hydrophobicity:** The isopropylidene groups shield the polar amine functionalities, reducing water absorption—a critical feature for maintaining dielectric properties in medical electronics.

Chemical Data Profile

Parameter	Specification
IUPAC Name	4,4'-(1,4-Phenylenebis(propane-2,2-diyl))dianiline
Common Name	Bisaniline P; -Bis(4-aminophenyl)-1,4-diisopropylbenzene
CAS Number	2716-10-1
Molecular Formula	
Molecular Weight	344.49 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	163 – 166 °C
Solubility	Soluble in DMSO, DMF, Acetone; Insoluble in Water
pKa (Calculated)	~4.5 (Aniline amine group)

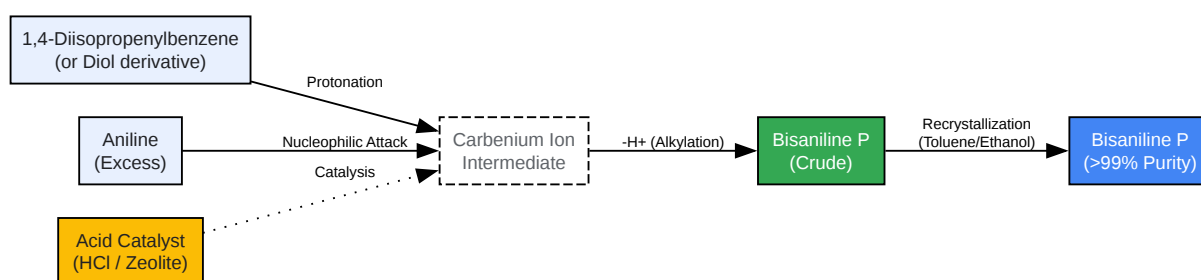
Part 2: Synthesis & Manufacturing Protocol

Mechanistic Pathway

The industrial synthesis of **Bisaniline P** typically involves the acid-catalyzed Friedel-Crafts alkylation of aniline with 1,4-diisopropenylbenzene (or 1,4-bis(2-hydroxy-2-propyl)benzene).[1]

- Key Challenge: Controlling regioselectivity to ensure para-para substitution and avoiding oligomerization.
- Solution: Use of excess aniline and solid acid catalysts (e.g., Zeolites or cation-exchange resins) to suppress side reactions.[1]

Visualization: Synthesis Workflow



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Caption: Acid-catalyzed alkylation pathway for **Bisaniline P** synthesis, highlighting the critical purification step.

Detailed Experimental Protocol (Lab Scale)

Note: This protocol is adapted for research synthesis.

- Reagent Prep: Charge a 3-neck round-bottom flask with Aniline (4.0 eq) and HCl (conc., 0.5 eq) or an acidic ion-exchange resin (e.g., Amberlyst-15).
- Addition: Heat the mixture to 60°C. Dropwise add 1,4-Diisopropenylbenzene (1.0 eq) dissolved in a minimal amount of toluene over 2 hours.
 - Why? Slow addition prevents the polymerization of the diisopropenylbenzene itself.

- Reaction: Reflux at 80-100°C for 4-6 hours. Monitor consumption of the diene by TLC or HPLC.
- Quench & Neutralization: Cool to room temperature. If using HCl, neutralize with 10% NaOH solution until pH ~8. If using resin, filter off the catalyst.
- Isolation: Steam distill to remove excess aniline. The residue is crude **Bisaniline P**.
- Purification: Recrystallize from Toluene or Ethanol/Water (80:20).[1]
 - Target: White crystals, MP 164-166°C.[1]

Part 3: Applications in Pharma & Materials Science

Medical-Grade Polyimides

Bisaniline P is reacted with dianhydrides (e.g., PMDA, BPDA) to form polyimides.[1]

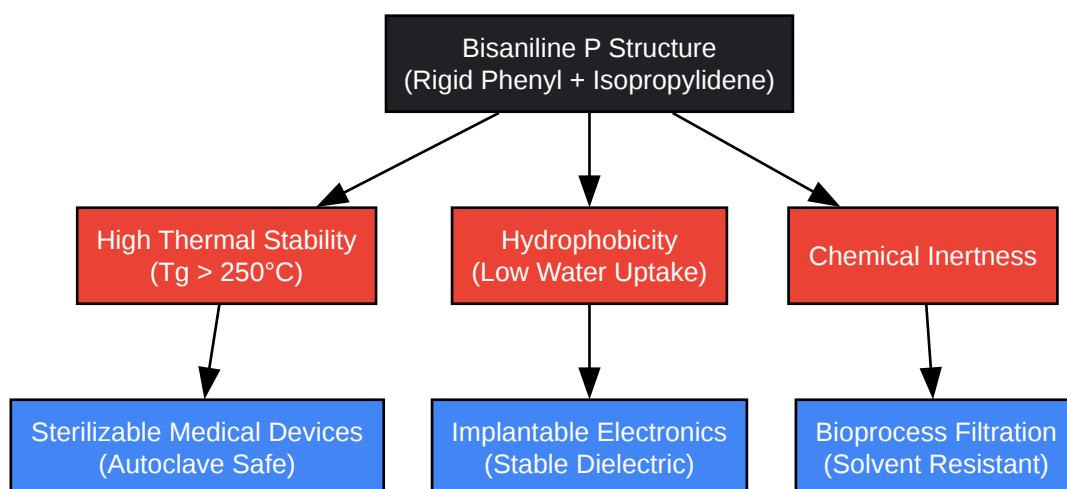
- Benefit: Unlike standard Bisphenol A-based polymers, **Bisaniline P** derivatives exhibit higher thermal stability () and lower dielectric constants.[1]
- Use Case: Insulation for pacemaker leads, flexible printed circuits in endoscopes, and sterilization-resistant casings for surgical tools.[1]

Bioprocessing Membranes

The hydrophobic isopropylidene groups allow for the creation of microporous membranes with excellent solvent resistance.

- Application: Filtration membranes for organic solvent purification in API (Active Pharmaceutical Ingredient) manufacturing.[1]

Structure-Property Logic Flow



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Caption: Mapping **Bisaniline P**'s molecular features to specific pharmaceutical and medical device applications.

Part 4: Analytical Characterization

To validate the identity of **Bisaniline P**, researchers should look for the following spectral signatures:

- NMR (DMSO- d_6 , 400 MHz):
 - 1.60 ppm (s, 12H): Methyl protons of the isopropylidene groups (Distinct singlet).[1]
 - 4.8-5.0 ppm (s, 4H): Amine protons ().[1]
 - 6.5-7.2 ppm (m, 12H): Aromatic protons (AA'BB' pattern typical of para-substitution).[1]
- IR Spectroscopy:
 - 3300-3400 : N-H stretching (doublet for primary amine).[1]

- 2960

: C-H stretching (methyl groups).[1]

References

- PubChem. (2025).[1] 4,4'-(1,4-Phenylenediisopropylidene)bisaniiline | C₂₄H₂₈N₂. [1] National Library of Medicine. [[Link](#)][1]
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